ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]-
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Overview
Description
ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with an amino group and a methyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- typically involves multi-step reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with an amino group and a methyl group.
Acetylation: The functionalized pyridine is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The amino and methyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- involves its interaction with specific molecular targets and pathways. The amino group on the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methylbenzylamine
- 1-Piperidineacetamide, N-(6-amino-5-methyl-3-pyridinyl)-2-(5-benzothiazolyl)-5-methyl-α-oxo-
Uniqueness
ACETAMIDE, N-[(6-AMINO-2,3,4,5-TETRAHYDRO-4-METHYL-3-PYRIDINYL)METHYL]- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
190909-33-2 |
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Molecular Formula |
C9H17N3O |
Molecular Weight |
183.255 |
IUPAC Name |
N-[(6-amino-4-methyl-2,3,4,5-tetrahydropyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C9H17N3O/c1-6-3-9(10)12-5-8(6)4-11-7(2)13/h6,8H,3-5H2,1-2H3,(H2,10,12)(H,11,13) |
InChI Key |
ALXJZXUBSGZHHH-UHFFFAOYSA-N |
SMILES |
CC1CC(=NCC1CNC(=O)C)N |
Synonyms |
Acetamide, N-[(6-amino-2,3,4,5-tetrahydro-4-methyl-3-pyridinyl)methyl]- |
Origin of Product |
United States |
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